molecular formula C18H18Cl2N2O B5577312 {[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}(2-pyridinylmethyl)amine hydrochloride

{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}(2-pyridinylmethyl)amine hydrochloride

Cat. No. B5577312
M. Wt: 349.3 g/mol
InChI Key: UWPDYPCDUNXXOU-UHFFFAOYSA-N
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Description

The compound appears to be a complex organic molecule, likely of interest due to its unique structural features and potential chemical and biological activities. Its structure suggests it could participate in various chemical reactions and have specific physical and chemical properties worthy of exploration.

Synthesis Analysis

The synthesis of complex molecules often involves multi-step reactions, starting from simpler precursors. For compounds with similar structural components, the synthesis can involve reactions such as cyclization, chlorination, and amination. For example, the synthesis of 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine involved chlorination and aminisation from simpler pyrazolo[1,5-a]pyrimidine derivatives (Lu Jiu-fu et al., 2015).

Molecular Structure Analysis

The molecular structure of complex organic compounds is crucial for understanding their reactivity and interactions. X-ray crystallography is often used to elucidate the structure, as seen in the study of substituted pyridines and pyrimidines (R. Moreno-Fuquen et al., 2021). These analyses can reveal how molecular conformation influences reactivity and potential binding to biological targets.

Chemical Reactions and Properties

Compounds with furyl and pyridinyl groups can undergo a variety of chemical reactions, including electrophilic substitution and quaternization. For example, the reaction of 2-amino-3-hydroxypyridine with 2-furoyl chloride yielded a product that underwent electrophilic substitution reactions exclusively at the furan ring, highlighting the reactivity of such compounds (M. M. El’chaninov et al., 2014).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline structure, are influenced by the molecular structure. These properties are essential for determining the compound's suitability for various applications, including pharmaceuticals. Studies on related compounds often include thermal analysis to understand stability and phase transitions (R. Dani et al., 2013).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other compounds, are determined by the functional groups present in the molecule. Investigations into related compounds' reactivity can provide insights into potential reactions, such as those involved in synthesizing novel medicinal molecules with improved biological activity (D. D. Rubtsova et al., 2020).

properties

IUPAC Name

N-[[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl]-1-pyridin-2-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O.ClH/c1-13-16(6-4-7-17(13)19)18-9-8-15(22-18)12-20-11-14-5-2-3-10-21-14;/h2-10,20H,11-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPDYPCDUNXXOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC=C(O2)CNCC3=CC=CC=N3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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